[(Z)-[2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 3-methylbutanoate
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Description
This compound is a type of indole derivative . Indole compounds are widely found in nature and most of them are bioactive and diffusely used in medicine, as food additives and in other fields .
Synthesis Analysis
An efficient method of synthesizing 2-trifluoromethylindoles from indoles with easy-to-handle, cheap and low-toxic CF 3 SO 2 Na under metal-free conditions is described, which selectively introduces trifluoromethyl to indoles on the C2 position . The desired product can be obtained in 0.7 g yield .Molecular Structure Analysis
The molecular structure of this compound involves an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . This core is substituted at the 1-position with a trifluoromethyl-substituted benzyl group .Chemical Reactions Analysis
The synthesis of this compound involves the oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position . This reaction is carried out under metal-free conditions .Future Directions
Given the importance of indoles and trifluoromethyl groups, combining the two into a single entity would be very interesting . It is of profound significance to study new and potentially physiologically active indoles containing trifluoromethyl from the perspective of synthetic methodology and application prospects .
Properties
IUPAC Name |
[(Z)-[2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 3-methylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O3/c1-13(2)10-18(27)29-25-19-16-8-3-4-9-17(16)26(20(19)28)12-14-6-5-7-15(11-14)21(22,23)24/h3-9,11,13H,10,12H2,1-2H3/b25-19- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEPGYHHSKKUBU-PLRJNAJWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)ON=C1C2=CC=CC=C2N(C1=O)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)O/N=C\1/C2=CC=CC=C2N(C1=O)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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